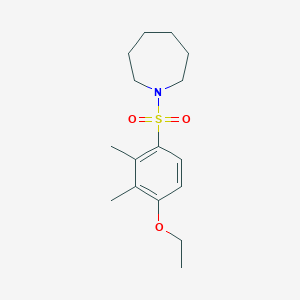
4-bromo-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide, also known as BBr 3465, is a chemical compound that has been studied for its potential use in scientific research. This compound is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit certain enzymes and modulate cellular signaling pathways. In
Mechanism of Action
The mechanism of action of 4-bromo-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide 3465 involves its ability to bind to and inhibit the activity of certain enzymes and modulate cellular signaling pathways. This compound has been shown to bind to the catalytic domain of protein kinase C and inhibit its activity, which can lead to the suppression of cell growth and survival. 4-bromo-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide 3465 has also been shown to modulate the activity of the MAPK/ERK and PI3K/Akt pathways, which are important for cell growth and survival.
Biochemical and Physiological Effects:
4-bromo-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide 3465 has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit certain enzymes and modulate cellular signaling pathways. This compound has been shown to inhibit the activity of protein kinase C and phosphodiesterase, which are involved in a variety of cellular processes. 4-bromo-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide 3465 has also been shown to modulate the activity of the MAPK/ERK and PI3K/Akt pathways, which are important for cell growth and survival.
Advantages and Limitations for Lab Experiments
4-bromo-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide 3465 has several advantages for lab experiments, including its ability to inhibit certain enzymes and modulate cellular signaling pathways. This compound can be used to study the role of these enzymes and pathways in cellular processes, which can provide insights into the development of new therapies for diseases. However, there are also limitations to the use of 4-bromo-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide 3465 in lab experiments, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are several future directions for research on 4-bromo-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide 3465, including the development of more potent and selective inhibitors of protein kinase C and other enzymes. Additionally, further research is needed to understand the effects of 4-bromo-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide 3465 on cellular signaling pathways and the potential therapeutic applications of this compound. Finally, more studies are needed to determine the safety and toxicity of 4-bromo-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide 3465 and its potential use in clinical trials.
Synthesis Methods
The synthesis method of 4-bromo-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide 3465 involves a multistep process that begins with the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with 3-pyridinemethanol to form the intermediate 4-bromo-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide. This intermediate is then treated with sodium hydroxide to yield the final product, 4-bromo-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide 3465.
Scientific Research Applications
4-bromo-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide 3465 has been studied for its potential use in scientific research, particularly in the areas of enzymology and cellular signaling. This compound has been shown to inhibit the activity of certain enzymes, such as protein kinase C and phosphodiesterase, which are involved in a variety of cellular processes. 4-bromo-3-methyl-N-(3-pyridinylmethyl)benzenesulfonamide 3465 has also been shown to modulate cellular signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are important for cell growth and survival.
properties
Molecular Formula |
C13H13BrN2O2S |
|---|---|
Molecular Weight |
341.23 g/mol |
IUPAC Name |
4-bromo-3-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H13BrN2O2S/c1-10-7-12(4-5-13(10)14)19(17,18)16-9-11-3-2-6-15-8-11/h2-8,16H,9H2,1H3 |
InChI Key |
ZHDZWFYCXYCFNX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CN=CC=C2)Br |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CN=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-chloro-5-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether](/img/structure/B245404.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B245406.png)



![Ethyl 1-[(4-bromo-3-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245425.png)
![2-chloro-5-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl propyl ether](/img/structure/B245435.png)
![1-[(4-bromo-3-ethoxyphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B245436.png)


![(4-{[(4-Cyclohexylphenyl)sulfonyl]amino}phenoxy)acetic acid](/img/structure/B245484.png)
![4-bromo-N-[3-(4-morpholinyl)propyl]-3-propoxybenzenesulfonamide](/img/structure/B245510.png)